
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom and a dioxoazepane ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Aplicaciones Científicas De Investigación
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes, such as protein degradation, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another immunomodulatory drug, lenalidomide, is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to thalidomide and lenalidomide, pomalidomide is used for its anti-cancer and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a dioxoazepane ring. This structural feature enhances its reactivity and allows for the development of novel derivatives with potentially improved therapeutic properties.
Propiedades
Fórmula molecular |
C14H11BrN2O4 |
|---|---|
Peso molecular |
351.15 g/mol |
Nombre IUPAC |
4-bromo-2-(2,7-dioxoazepan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrN2O4/c15-8-4-1-3-7-11(8)14(21)17(13(7)20)9-5-2-6-10(18)16-12(9)19/h1,3-4,9H,2,5-6H2,(H,16,18,19) |
Clave InChI |
KXDJWOIPKLQSRG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


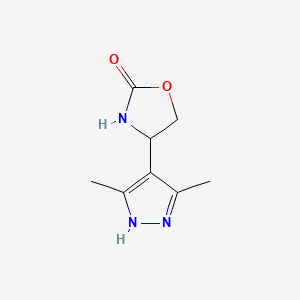
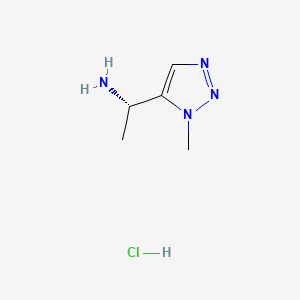
![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
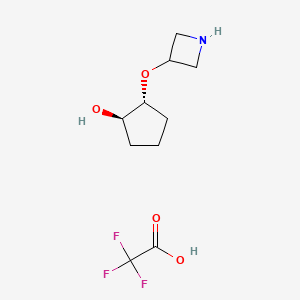
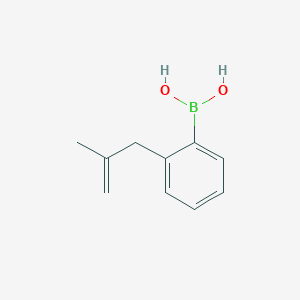
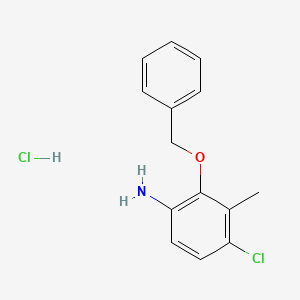
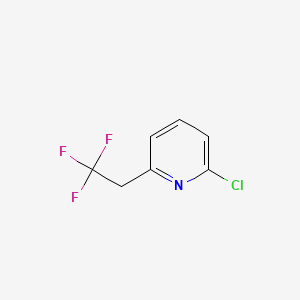
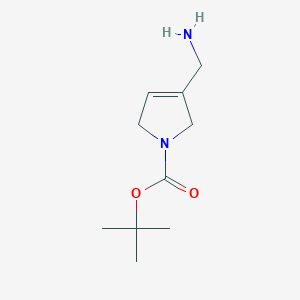
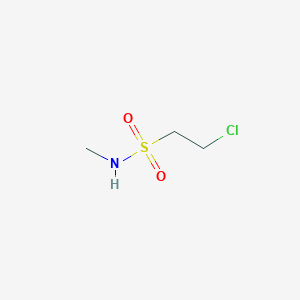
![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

